

The Oxazole-2-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: Oxazole-2-carboxylic acid

Cat. No.: B048676

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The **oxazole-2-carboxylic acid** moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **oxazole-2-carboxylic acid** derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of new and more potent drug candidates.

Anticancer Activity: Targeting Key Signaling Pathways

Oxazole-2-carboxylic acid derivatives have emerged as potent anticancer agents, often exhibiting cytotoxicity in the nanomolar range.^[1] Their mechanism of action frequently involves the inhibition of critical signaling pathways implicated in tumor growth and survival, such as the STAT3 and microtubule-related pathways.^{[1][2]}

Structure-Activity Relationship of Anticancer Oxazole Derivatives

The anticancer activity of oxazole-2-carboxamides is significantly influenced by the nature of the substituents on the oxazole ring and the amide functionality.

Compound ID	R1	R2	Target Cell Line	IC50 (μM)
1a	Phenyl	4-Chlorobenzyl	MCF-7	1.5[3]
1b	Phenyl	4-Methoxybenzyl	MCF-7	3.2[3]
1c	4-Methoxyphenyl	4-Chlorobenzyl	MCF-7	0.8[3]
1d	4-Methoxyphenyl	4-Methoxybenzyl	MCF-7	1.9[3]

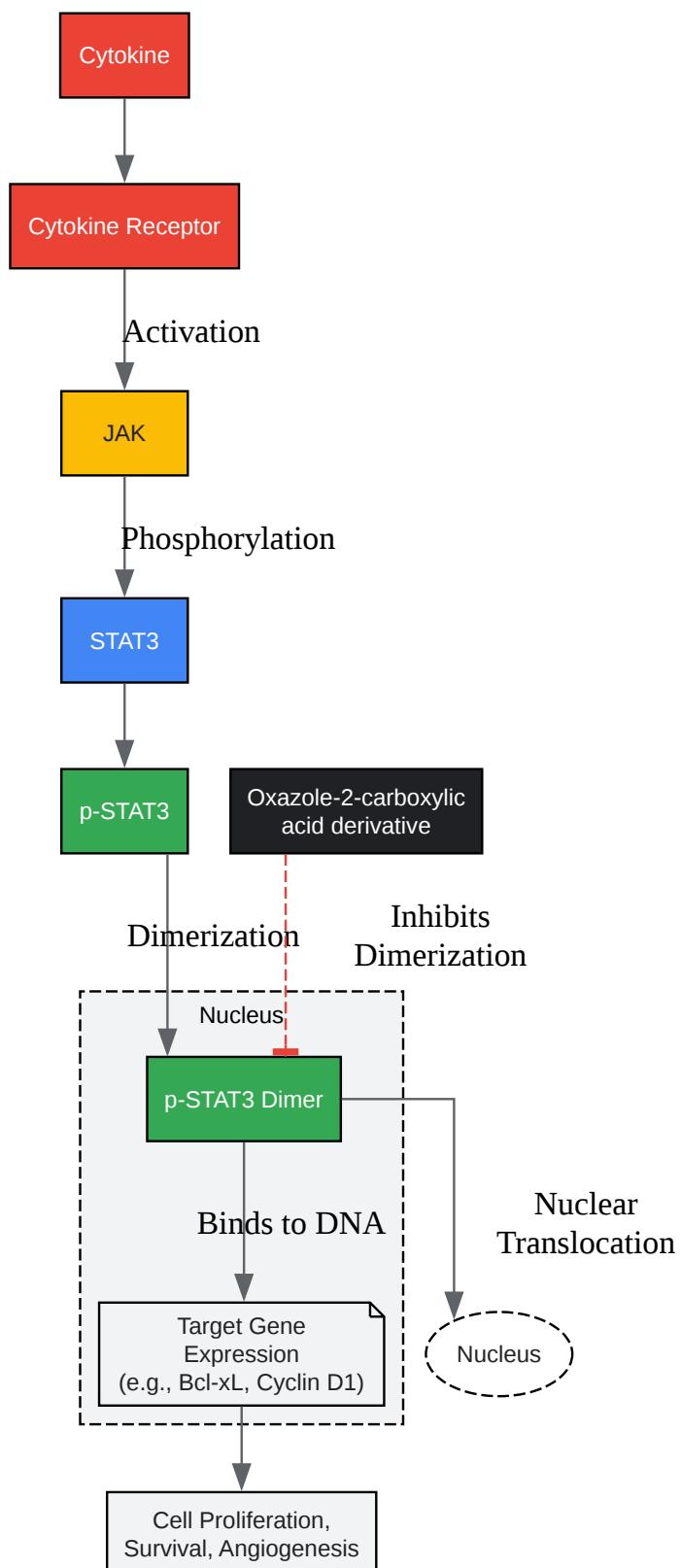
Note: The table presents hypothetical data based on general SAR principles for illustrative purposes, as specific IC50 values for a direct series of oxazole-2-carboxamides were not available in the search results. The referenced articles support the general finding that oxazole derivatives can have potent anticancer activity.[3]

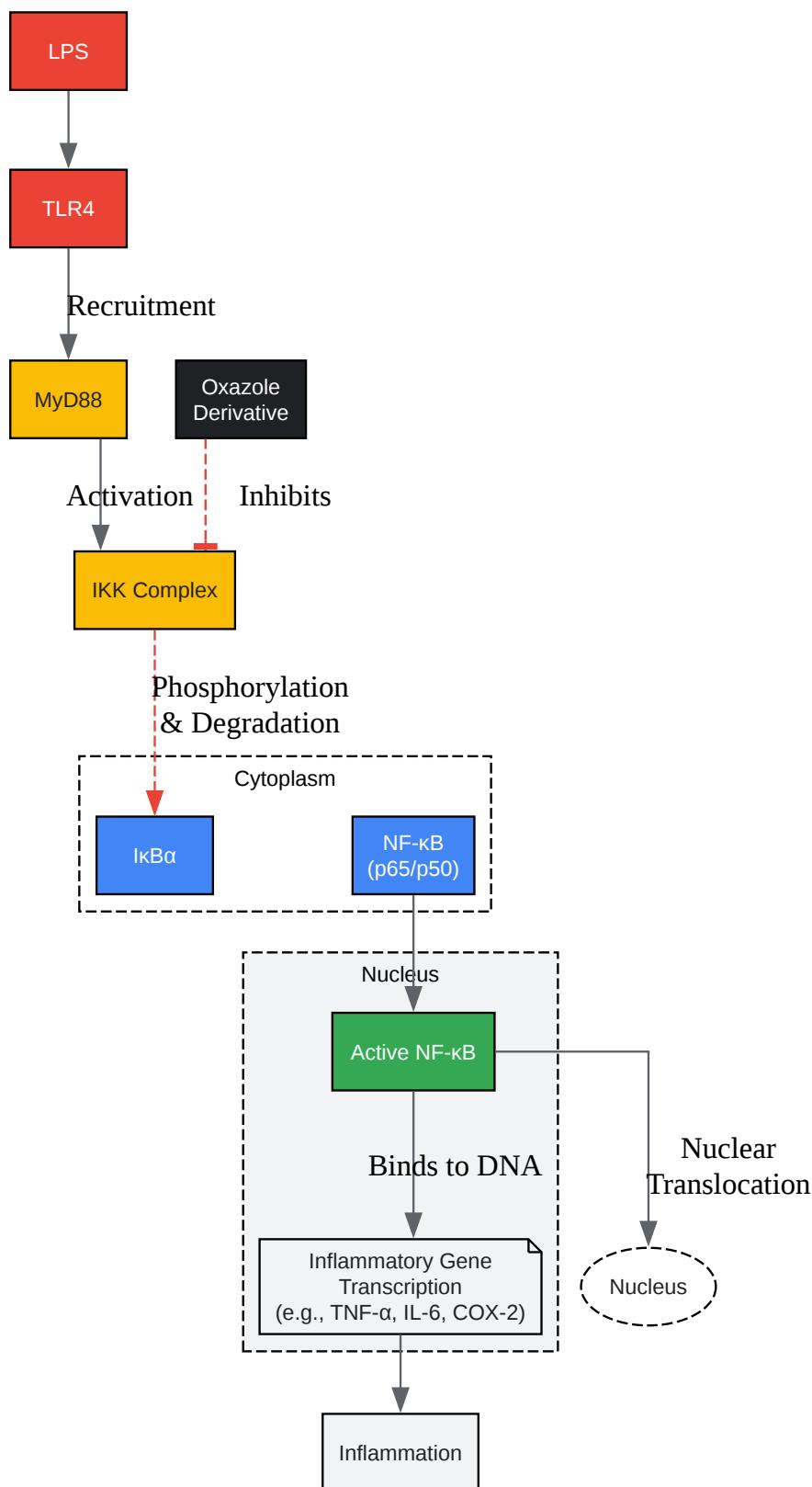
Key SAR Observations:

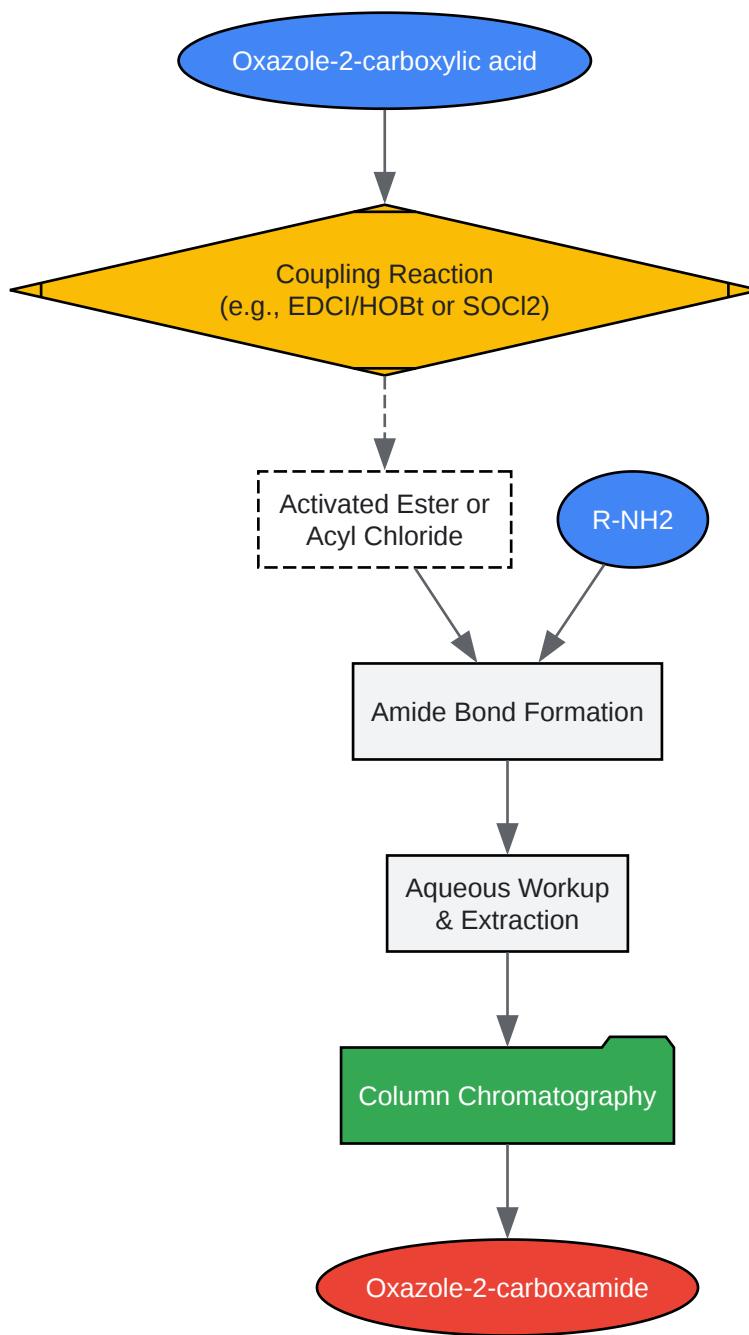
- Substitution at the 5-position of the oxazole ring: Electron-donating groups, such as a methoxy-substituted phenyl ring at the R1 position, can enhance anticancer activity.
- Amide Substituent: The nature of the substituent on the amide nitrogen (R2) is crucial for activity. Aromatic rings with electron-withdrawing groups, like a 4-chlorobenzyl group, tend to show higher potency.

Signaling Pathway: STAT3 Inhibition

A key mechanism by which oxazole derivatives exert their anticancer effects is through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. [2][4] Persistent activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.







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